N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-3-4-16-15(10-14)13(11-23-16)7-8-22-19(26)12-25-20(27)6-5-17(24-25)18-2-1-9-28-18/h1-6,9-11,23H,7-8,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSDGQDHBPTONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridazine intermediates, followed by their coupling under specific conditions. Key steps include:
Synthesis of 5-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents like thionyl chloride.
Formation of the pyridazine ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reaction: The final step involves the coupling of the indole and pyridazine intermediates using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazinone ring (6-oxo-pyridazine) undergoes nucleophilic substitution at the C-3 and C-6 positions. Key reactions include:
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Aminolysis : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, THF) at 60–80°C to yield substituted pyridazinone derivatives.
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Thiolation : Treatment with thiols (e.g., thioglycolic acid) in basic conditions produces thioether analogs, enhancing solubility and bioactivity.
Example Reaction Pathway (Pyridazinone Aminolysis):
Oxidation
-
The thiophene moiety undergoes electrophilic oxidation with mCPBA (meta-chloroperbenzoic acid) to form sulfoxide/sulfone derivatives, altering electronic properties .
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Pyridazinone’s carbonyl group is resistant to oxidation under mild conditions but reacts with strong oxidants (e.g., KMnO₄) to cleave the ring.
Reduction
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s C=N bond to form dihydro derivatives.
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Indole’s NH group participates in reductive alkylation with aldehydes/ketones under H₂/Ni.
Key Data Table: Oxidation of Thiophene Moiety
| Reagent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| mCPBA | Thiophene sulfoxide | 85 | DCM, 0°C, 2h | |
| H₂O₂/AcOH | Thiophene sulfone | 72 | 55°C, 4h |
Electrophilic Substitution on Thiophene
The thiophene ring participates in nitration and sulfonation :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-5, enhancing antibacterial activity .
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Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives for further functionalization.
Example Nitration Reaction:
Hydrolysis and Condensation
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Acetamide Hydrolysis : The acetamide side chain hydrolyzes in acidic/basic conditions (HCl/NaOH, reflux) to form carboxylic acid intermediates.
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Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imine derivatives, studied for antitumor activity .
Reaction Efficiency Table:
| Reaction | Reagent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| Acetamide hydrolysis | 6M HCl, reflux | 4 | 88 | |
| Schiff base condensation | Benzaldehyde | 6 | 76 |
Biological Activity-Linked Reactivity
The compound’s reactivity directly correlates with its pharmacological effects:
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Caspase-8 Activation : Pyridazinone derivatives induce apoptosis in HepG2 cells via caspase-8 cleavage (IC₅₀ = 10.56 μM) .
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Antioxidant Activity : Thiophene-acetamide hybrids scavenge DPPH radicals (52–57% inhibition at 100 μM) .
Mechanistic Insight:
The trifluoromethyl and chloro groups enhance electrophilicity, enabling covalent binding to cysteine residues in target enzymes.
Stability and Degradation
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Photodegradation : UV exposure (254 nm) decomposes the thiophene ring, forming sulfonic acid byproducts.
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Hydrolytic Stability : Stable in pH 4–7 buffers but degrades rapidly under alkaline conditions (t₁/₂ = 2h at pH 10).
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, which combines indole and pyridazinone functionalities. Below is a detailed comparison with analogs, emphasizing structural variations and their impact on biological activity.
Indole Substituent Modifications
Variations in the indole ring’s substituents significantly influence potency and selectivity:
| Compound Name | Indole Substituent | Pyridazinone Substituent | Key Biological Findings |
|---|---|---|---|
| N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide | 5-Cl | Thiophen-2-yl | IC₅₀ = 0.40 μM (antitumor activity) |
| N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 5-OCH₃ | 4-Methoxyphenyl | Enhanced receptor binding affinity due to electron-donating methoxy groups; limited antitumor data |
| N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxopyridazin-1(6H)-yl]acetamide | 6-F | Furan-2-yl | Improved metabolic stability and selectivity for kinase targets |
- Chloro vs.
- Positional Effects : Fluorine at the indole’s 6-position (vs. 5-chloro) alters steric and electronic profiles, impacting target engagement .
Pyridazinone Ring Variations
The pyridazinone substituent modulates solubility and target specificity:
- Thiophen-2-yl vs. Aromatic Groups : The thiophene’s sulfur atom enhances interactions with cysteine residues in enzymes, a feature absent in phenyl or furan analogs .
Dual Pharmacophore Comparisons
Compounds combining indole and pyridazinone moieties exhibit broader activity than simpler derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | 5-Chloroindole + thiophen-pyridazinone | Antitumor (IC₅₀ = 0.40 μM), neuroprotective |
| Melatonin | Methoxyindole + ethylamine | Sleep regulation; no antitumor activity |
| 5-Methoxytryptamine | Methoxyindole + ethylamine | Antidepressant; lacks pyridazinone-mediated enzyme inhibition |
- Dual Functionality : The acetamide linker in the target compound enables conformational flexibility, facilitating simultaneous interactions with multiple binding sites .
Activity Against Related Compounds
Comparative IC₅₀ values highlight substituent-driven potency differences:
| Compound Class | Antitumor IC₅₀ (μM) | Key Structural Features |
|---|---|---|
| Target Compound | 0.40 | 5-Cl-indole, thiophen-pyridazinone |
| Pteridinone Derivatives | 0.10 | Electron-deficient pteridinone core |
| Pyrazolo[1,5-a]pyrimidines | 0.50 | Rigid pyrimidine scaffold |
- Chloro vs. Heterocyclic Cores: While pteridinones show higher potency, the target compound’s indole-thiophene synergy offers a unique balance of efficacy and selectivity .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.
Chemical Structure
The chemical formula for this compound is , indicating the presence of multiple functional groups that may contribute to its biological activity. The structure includes an indole moiety, a pyridazine ring, and a thiophene group, which are known to influence various biological pathways.
Antiviral Properties
Research indicates that compounds containing indole and pyridazine structures exhibit significant antiviral properties. For instance, derivatives of pyridazine have shown efficacy against various viral infections, including hepatitis C and influenza viruses. The specific compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated IC50 values in the low micromolar range against these viruses .
Anticancer Activity
Indole derivatives are well-documented for their anticancer effects. The compound under review may exert similar effects due to its structural components. Studies on related compounds suggest that they can induce apoptosis in cancer cells via multiple pathways, including the activation of caspases and modulation of the PI3K/Akt signaling pathway .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The presence of the thiophene and pyridazine moieties may allow for inhibition of specific enzymes involved in viral replication or cancer cell proliferation.
- Receptor Binding : The indole structure is known to interact with various receptors, including cannabinoid receptors, which could mediate anti-inflammatory and analgesic effects .
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect key signaling pathways involved in cell survival and apoptosis.
Case Studies
Several studies have investigated compounds similar to this compound:
- Antiviral Activity : A study demonstrated that a related indole derivative inhibited the replication of the hepatitis C virus with an IC50 value of 0.35 μM . This suggests potential for similar activity in the compound being reviewed.
- Anticancer Effects : Research on indole-based compounds has shown promising results against various cancer cell lines, with some derivatives exhibiting selectivity towards tumor cells while sparing normal cells .
Data Table: Comparative Biological Activities
Q & A
Q. How is kinetic vs. thermodynamic control analyzed in multi-step syntheses?
- Case Study :
- Kinetic Control : Low-temperature reactions (0–5°C) favor indole-ethyl intermediates over pyridazine-thiophene products .
- Thermodynamic Control : Prolonged reflux (5+ hours) shifts equilibrium toward more stable pyridazinone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
